trimethyl(thiophen-3-yl)silane
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Overview
Description
Trimethyl(thiophen-3-yl)silane: is an organosilicon compound with the molecular formula C7H12SSi It is a derivative of thiophene, where the hydrogen atom at the 3-position of the thiophene ring is replaced by a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trimethyl(thiophen-3-yl)silane involves the reaction of 3-bromothiophene with trimethylsilyl chloride in the presence of a Grignard reagent, such as magnesium in dry ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-bromothiophene with trimethylsilylacetylene. This reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trimethyl(thiophen-3-yl)silane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles. For example, treatment with halogens or halogenating agents can lead to the formation of halogenated thiophene derivatives.
Cross-Coupling Reactions: this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically require a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), halogenating agents.
Cross-Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., triethylamine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Halogenated thiophene derivatives.
Cross-Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: Trimethyl(thiophen-3-yl)silane is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the materials science industry, this compound is used in the fabrication of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of trimethyl(thiophen-3-yl)silane depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group or a directing group, facilitating various chemical transformations. In biological systems, the thiophene ring can interact with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular pathways involved vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Trimethyl(thiophen-2-yl)silane: Similar to trimethyl(thiophen-3-yl)silane but with the trimethylsilyl group at the 2-position of the thiophene ring.
Trimethyl(phenyl)silane: A related compound where the thiophene ring is replaced by a phenyl ring.
Trimethyl(vinyl)silane: A compound where the thiophene ring is replaced by a vinyl group.
Uniqueness: this compound is unique due to the position of the trimethylsilyl group on the thiophene ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its 2-position isomer. Additionally, the presence of the thiophene ring imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
trimethyl(thiophen-3-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12SSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDTWGYBQZANHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415991 |
Source
|
Record name | Silane, trimethyl-3-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-17-5 |
Source
|
Record name | Silane, trimethyl-3-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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